CYCLOPROPYL 3-THIENYL KETONE

Description

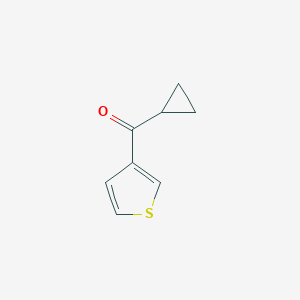

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclopropyl(thiophen-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8OS/c9-8(6-1-2-6)7-3-4-10-5-7/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTQWHANRORWWLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30341539 | |

| Record name | Cyclopropyl(3-thienyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113348-25-7 | |

| Record name | Cyclopropyl(3-thienyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyclopropyl 3 Thienyl Ketone and Its Derivatives

Classical Synthesis Approaches

The traditional methods for synthesizing cyclopropyl (B3062369) 3-thienyl ketone are robust and widely utilized. These techniques primarily include Friedel-Crafts acylation and organometallic-mediated cyclopropanation, each with its own set of procedural nuances and applications.

Friedel-Crafts Acylation of Thiophene (B33073) Derivatives

The Friedel-Crafts acylation stands as a cornerstone for the synthesis of aryl and heteroaryl ketones, including cyclopropyl 3-thienyl ketone. This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the thiophene ring using an acylating agent, typically cyclopropanecarbonyl chloride, in the presence of a Lewis acid catalyst. sigmaaldrich.cn

The choice of catalyst and reaction conditions is critical to the success of the Friedel-Crafts acylation of thiophene. A variety of Lewis acids can be employed to facilitate this transformation, with aluminum chloride (AlCl₃) being one of the most common. sigmaaldrich.cn The reaction typically proceeds by the formation of an acylium ion, which then acts as the electrophile in the substitution reaction. sigmaaldrich.cn

Other catalyst systems have also been explored to improve yields, selectivity, and environmental compatibility. These include other metal halides and solid acid catalysts. For instance, research has shown the utility of various metal triflates as effective catalysts for the Friedel-Crafts acylation of heteroaromatics. Furthermore, solid acid catalysts like zeolites have been investigated as reusable and environmentally benign alternatives to traditional Lewis acids.

The reaction parameters, including temperature, solvent, and stoichiometry of reactants, are crucial for optimizing the yield and minimizing side products. For the synthesis of this compound, specific conditions have been reported to afford the product in good yields.

Table 1: Catalyst Systems and Reaction Parameters for Friedel-Crafts Acylation of Thiophene

| Catalyst System | Acylating Agent | Solvent | Temperature | Yield | Reference |

| AlCl₃ | Cyclopropanecarbonyl chloride | Dichloromethane | -10 °C to rt | High | sigmaaldrich.cn |

| SnCl₄ | Acyl chloride | Dichloromethane | 0 °C to rt | Moderate to High | |

| Zeolite H-β | Acetic anhydride | Neat | 60-120 °C | High | |

| Yb(OTf)₃ | Acyl chloride | Various | rt to 80 °C | Good | |

| Ru(II) complex | Cyclopropanecarbonyl chloride | Toluene (B28343) | 120 °C | Moderate | bath.ac.uk |

This table is illustrative and compiles data from various sources on Friedel-Crafts acylation of thiophenes and related heterocycles. Specific yields are highly dependent on the substrate and precise conditions.

Following the successful acylation of the thiophene ring, further modifications can be undertaken to generate a diverse range of derivatives. These post-acylation transformations can target the ketone carbonyl group, the cyclopropyl ring, or the thiophene ring itself. For instance, the ketone can be reduced to a secondary alcohol or an alkane, or it can participate in condensation reactions.

The term "aromatization" in the context of post-acylation modifications of an already aromatic thiophene ring typically refers to reactions that might temporarily disrupt the aromaticity, which is then restored in a subsequent step. For example, in some complex multi-step syntheses, a reaction might lead to a non-aromatic intermediate that rearomatizes. More commonly, this subsection refers to further functionalization of the thiophene ring while preserving its aromatic character. This can include halogenation, nitration, or metal-catalyzed cross-coupling reactions on other positions of the thiophene ring, provided they are not deactivated by the ketone group. Visible-light-induced cyclization-aromatization cascades have also been reported for the synthesis of substituted furans from acylsilanes and α,β-unsaturated ketones, a strategy that could potentially be adapted for thiophene derivatives. chinesechemsoc.orgchinesechemsoc.org

Organometallic Reagent-Mediated Cyclopropanation Strategies

An alternative to the direct acylation of thiophene is the construction of the cyclopropyl ring using organometallic reagents. These methods often involve the reaction of a thiophene-containing precursor with a reagent that delivers the cyclopropyl group.

Grignard reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds. In the context of synthesizing this compound, a key strategy involves the reaction of a 3-thienyl-containing electrophile with a cyclopropyl Grignard reagent, such as cyclopropylmagnesium bromide. For instance, the addition of cyclopropylmagnesium bromide to a 3-thiophenecarboxaldehyde, followed by oxidation of the resulting secondary alcohol, would yield the desired ketone. Alternatively, the reaction of a 3-thiophenecarbonitrile (B159127) with cyclopropylmagnesium bromide can directly afford the ketone after hydrolysis of the intermediate imine. libretexts.org

The success of these reactions is highly dependent on the careful control of reaction conditions to prevent side reactions. The choice of solvent, typically an ether like THF or diethyl ether, is crucial for the stability and reactivity of the Grignard reagent.

Modern synthetic chemistry has increasingly turned to transition metal catalysis for efficient and selective transformations. In the realm of cyclopropane (B1198618) synthesis, several transition metal-catalyzed methods have been developed. organic-chemistry.org These often involve the reaction of an alkene with a carbene precursor in the presence of a catalyst, commonly based on rhodium, copper, or palladium. organic-chemistry.org

While direct transition metal-catalyzed cyclopropanation to form this compound is less commonly reported than Friedel-Crafts acylation, related methodologies suggest its feasibility. For example, ruthenium-catalyzed C-H acylation has been demonstrated for the synthesis of acylated heteroaromatics, including the use of cyclopropanecarbonyl chloride as the acylating agent with a 1-phenylpyrazole (B75819) substrate. bath.ac.uk This suggests the potential for direct C-H functionalization of thiophene with a cyclopropylacyl group.

Furthermore, recent advances have showcased the use of samarium(II) iodide (SmI₂) as a catalyst for formal [3+2] cycloadditions of alkyl cyclopropyl ketones with alkenes and alkynes, highlighting the utility of transition metals in activating cyclopropyl ketones for further transformations. acs.org

Contemporary and Specialized Synthetic Routes

The synthesis of this compound has evolved, with researchers developing more efficient and scalable methods. These contemporary routes are designed to overcome the limitations of traditional approaches, offering higher yields, greater purity, and improved safety profiles.

Bromosulfonium Bromide-Mediated Cyclopropanation

A significant advancement in the synthesis of cyclopropyl ketones involves the use of bromosulfonium bromide. This method is particularly effective for the cyclopropanation of chalcones and related α,β-unsaturated ketones.

The reaction begins with the formation of a bromosulfonium bromide precipitate from the reaction of bromine (Br₂) with dimethyl sulfide (B99878) (DMS) in acetonitrile (B52724) at a controlled temperature of 0°C. This intermediate is crucial for the subsequent cyclopropanation step. The addition of a styrene (B11656) derivative to this mixture initiates the formation of the cyclopropyl ketone, which is then isolated after a workup procedure.

Key to the success of this method is stringent temperature control; maintaining the reaction at 0°C during the addition of bromine is essential to minimize side reactions, such as uncontrolled ring-opening. The bromosulfonium bromide intermediate is isolated by the addition of diethyl ether, a step that can achieve a yield of up to 62%.

The reaction of 1,3-dicarbonyl compounds can be catalyzed by bromodimethylsulfonium bromide (BDMS). researchgate.net This process can lead to the formation of Mannich-type products or highly functionalized piperidines, depending on the substrates used. researchgate.net

This synthetic route is versatile, accommodating a variety of styrene derivatives. However, it encounters challenges with sterically hindered substrates. For instance, substrates with tertiary alkyl groups necessitate higher reaction temperatures (room temperature) and longer reaction times, which can lead to a reduction in yields to a range of 45–60%. The scope of the bromoamidation reaction is quite broad. datapdf.com

| Substrate Type | Reaction Conditions | Yield (%) |

| Styrene Derivatives | 0°C, short reaction time | High |

| Tertiary Alkyl Groups | Room Temperature, extended reaction time | 45-60 |

Continuous Flow Synthesis Protocols

The adoption of continuous flow technology represents a paradigm shift in the synthesis of this compound, offering significant improvements in efficiency and safety.

Continuous flow reactors provide superior heat transfer capabilities, which is critical for managing exothermic reactions and preventing side reactions. This enhanced control allows for a significant increase in production throughput, with some systems achieving rates of 500 g/hr with a purity of over 95%. The transition from batch to continuous-flow synthetic processes is a significant advancement in the fine chemicals and pharmaceutical industries. frontiersin.org

The use of continuous flow systems simplifies the synthesis of complex molecules by "telescoping" multiple steps into a streamlined and potentially automated process, thereby reducing manual effort and time. acs.org This approach has been successfully applied to the synthesis of various cyclopropane derivatives, including aminoketones and arylthio-cyclopropyl carbonyl compounds. rsc.orgmdpi.comnih.gov

A variety of catalyst systems have been developed for continuous flow cyclopropanation. One notable example is the use of Cu(I) complexes of specific ligands supported on silica (B1680970), which have demonstrated high stability and recyclability. rsc.orgunimi.it These catalysts can operate for at least 24 hours without a loss of activity, achieving high conversion and selectivity. rsc.orgresearchgate.net In some systems, carbon dioxide is used as a carrier, further enhancing the green credentials of the process. rsc.org

Immobilized diarylprolinol catalysts have also been successfully employed in continuous-flow processes for cyclopropanation. chemistryviews.org These catalysts, attached to a polystyrene resin, can maintain their activity for over 48 hours, enabling the synthesis of a dozen different substituted cyclopropanes with excellent diastereo- and enantioselectivities. chemistryviews.org The use of a flow setup reduces the contact time between the catalyst and the base, minimizing the formation of unwanted byproducts. chemistryviews.org

| Catalyst System | Support | Carrier | Throughput/Yield |

| Cu(I) complexes of Pc-L* ligands | Silica | Carbon Dioxide | Up to 99% conversion, 88% selectivity rsc.org |

| Immobilized diarylprolinol | Polystyrene Resin | N/A | Excellent diastereo- and enantioselectivities chemistryviews.org |

| Amberlyst-35 (reusable) | N/A | N/A | Multigram scale, easily scalable mdpi.comnih.govunica.it |

Asymmetric Synthetic Methodologies for Chiral Derivatives

The generation of chiral derivatives of this compound often involves the asymmetric cyclopropanation of a suitable precursor, such as a thienyl-substituted chalcone (B49325). Key strategies include phase-transfer catalysis and organocatalysis.

One prominent method is the Michael Initiated Ring Closing (MIRC) reaction of chalcones with bromomalonates under phase-transfer catalysis. nih.gov This approach has been successfully applied to a range of chalcones, including those with electron-neutral and electron-deficient aromatic groups, yielding cyclopropane derivatives in high yields (up to 98%) and with significant enantiomeric ratios (up to 91:9). nih.gov The success of this reaction often hinges on the use of a chiral cinchona alkaloid-based ammonium (B1175870) salt catalyst that contains a free hydroxyl group, under carefully optimized liquid-liquid reaction conditions. nih.govresearchgate.net Notably, substrates containing thienyl groups are amenable to this methodology, leading to the formation of the desired chiral cyclopropane derivatives. researchgate.net

Another effective strategy is the Johnson-Corey-Chaykovsky reaction. A recently developed method employs an in-situ generated sulfur ylide that reacts with (E)-chalcones in the presence of a (S)-(thiolan-2-yl)diphenylmethanol benzyl (B1604629) ether organocatalyst. nih.gov This process affords a variety of chiral cyclopropanes in excellent yields and with high stereoselectivities. nih.gov

Furthermore, existing this compound can be used as a starting material to generate other chiral molecules. An enantioselective [3+2] photocycloaddition reaction of aryl cyclopropyl ketones with alkenes, facilitated by a dual-catalyst system comprising a chiral Lewis acid and a transition metal photoredox catalyst, allows for the construction of densely substituted cyclopentane (B165970) structures. nih.gov For instance, the reaction can yield products with up to 95% yield and 93% enantiomeric excess (ee). nih.gov

Additionally, donor-acceptor cyclopropanes, including 2-thienyl-substituted variants, can undergo catalytic enantioselective ring-opening and cyclization sequences. For example, reaction with primary amines in the presence of an N,N'-dioxide/Sc(III) catalyst system can produce enantioenriched 2,4,5-trisubstituted 2,3-dihydropyrroles. snnu.edu.cn

| Asymmetric Method | Catalyst/Reagent | Substrate Example | Product Type | Yield | Enantiomeric Excess (ee) |

| Phase-Transfer Catalysis (MIRC) | Cinchona Alkaloid Ammonium Salt / Bromomalonate | Thienyl Chalcone | Chiral Cyclopropane | Up to 98% nih.gov | Up to 85% researchgate.net |

| Johnson-Corey-Chaykovsky Reaction | (S)-(thiolan-2-yl)diphenylmethanol benzyl ether / Sulfur Ylide | (E)-Chalcone | Chiral Cyclopropane | Excellent nih.gov | Excellent nih.gov |

| [3+2] Photocycloaddition | Chiral Lewis Acid / Ru(bpy)₃²⁺ | Aryl Cyclopropyl Ketone / Styrene | Chiral Cyclopentane | 95% nih.gov | 93% nih.gov |

| Ring-Opening/Cyclization | N,N'-Dioxide-Sc(III) Complex / Primary Amine | 2-Thienyl-substituted Cyclopropane | Chiral Dihydropyrrole | Good snnu.edu.cn | High snnu.edu.cn |

Purification Methodologies for Research-Grade Compounds

Achieving high purity is essential for the use of this compound in research and as a synthetic intermediate. Several methods are employed to obtain research-grade material, which is typically defined as having a purity of 99% or higher.

For the initial purification following synthesis, column chromatography is a standard technique. A typical system utilizes silica gel as the stationary phase with a hexane (B92381)/ethyl acetate (B1210297) gradient as the eluent.

To achieve higher purity, distillation and recrystallization are commonly employed. Fractional distillation under reduced pressure is effective for removing volatile impurities. Specific reported conditions for this compound involve distillation at 120°C under a pressure of 50 mbar.

Recrystallization is another powerful technique for obtaining highly pure solid material. For this compound, recrystallization from a mixture of toluene and hexane has been shown to yield a product with 99% purity.

In industrial-scale production, which can achieve throughputs of 500 g/hr, a purity of over 95% is often realized directly from continuous flow reactors, with subsequent purification steps to reach research-grade standards. For related compounds like cyclopentyl 2-thienyl ketone, a high purity of 97-99% as determined by gas chromatography (GC) has been achieved after a workup procedure involving extraction and solvent evaporation. google.com

| Purification Technique | Parameters | Resulting Purity |

| Column Chromatography | Silica gel, hexane/ethyl acetate gradient | Intermediate Purification |

| Fractional Distillation | 120°C at 50 mbar | Removal of volatile impurities |

| Recrystallization | Toluene/hexane mixture | 99% |

Reactivity and Reaction Mechanisms of Cyclopropyl 3 Thienyl Ketone

Reactions Involving the Cyclopropane (B1198618) Ring

The high ring strain of the cyclopropane ring in cyclopropyl (B3062369) 3-thienyl ketone is a key driver for its reactivity, making it a versatile building block in organic synthesis. beilstein-journals.org Reactions involving this moiety predominantly lead to the formation of more stable, acyclic, or larger ring systems.

Ring-opening reactions are a characteristic feature of cyclopropyl ketones. rsc.org These transformations alleviate the inherent strain of the three-membered ring and can proceed through various mechanistic pathways, including nucleophilic, electrophilic, and metal-catalyzed routes. The regioselectivity and stereoselectivity of these reactions are often influenced by the nature of the substituents on the cyclopropane ring and the reaction conditions employed.

Nucleophilic attack on cyclopropyl ketones typically occurs at the carbonyl carbon, followed by cleavage of one of the adjacent carbon-carbon bonds of the cyclopropane ring. This process is often facilitated by Lewis or Brønsted acids, which activate the ketone group towards nucleophilic addition.

####### 3.1.1.1.1. Reactivity with Heteroatom Nucleophiles (e.g., thiols, alcohols, carboxylic acids)

Cyclopropyl ketones can undergo ring-opening reactions with various heteroatom nucleophiles. For instance, a highly efficient asymmetric ring-opening reaction of cyclopropyl ketones with a wide range of thiols, alcohols, and carboxylic acids has been achieved using a chiral N,N'-dioxide-scandium(III) complex as a catalyst. nih.gov This method allows for the synthesis of the corresponding sulfides, ethers, and esters in high yields and enantioselectivities. nih.gov

Table 1: Asymmetric Ring-Opening of Cyclopropyl Ketones with Heteroatom Nucleophiles nih.gov

| Nucleophile | Product | Yield (%) | ee (%) |

|---|---|---|---|

| Thiol | Sulfide (B99878) | up to 99 | up to 95 |

| Alcohol | Ether | up to 99 | up to 95 |

| Carboxylic Acid | Ester | up to 99 | up to 95 |

Data derived from a study on asymmetric ring-opening reactions catalyzed by a chiral N,N'-dioxide-scandium(III) complex. nih.gov

####### 3.1.1.1.2. Cyclization with Amines leading to Heterocycles (e.g., pyrroles)

The reaction of alkylidenecyclopropyl ketones with amines provides an efficient route for the synthesis of 2,3,4-trisubstituted pyrroles. organic-chemistry.org This intermolecular cyclization involves a distal cleavage of a C-C bond in the cyclopropane ring. The proposed mechanism suggests the formation of a cyclopropylimine intermediate, which then undergoes ring expansion and subsequent aromatization to yield the pyrrole (B145914) product. organic-chemistry.org The use of anhydrous MgSO4 has been shown to improve the yield of this reaction. organic-chemistry.org

Transition metals can effectively catalyze the ring-opening of cyclopropyl ketones, often leading to diverse and complex molecular architectures. These reactions can proceed through various mechanisms, including oxidative addition and the formation of metallacyclic intermediates. chemrxiv.org

####### 3.1.1.2.1. Samarium(II) Iodide (SmI₂)-Catalyzed Formal [3+2] Cycloadditions

Samarium(II) iodide (SmI₂) has emerged as a powerful catalyst for the intermolecular coupling of cyclopropyl ketones with alkenes and alkynes, leading to the formation of five-membered rings. acs.orgnih.gov This formal [3+2] cycloaddition is particularly effective for aryl cyclopropyl ketones. nih.govnih.gov The reaction is believed to proceed through a radical relay mechanism, which avoids the need for a superstoichiometric coreductant to regenerate the active Sm(II) species. nih.gov

Recent studies have expanded the scope of this reaction to include less reactive alkyl cyclopropyl ketones. nih.govacs.org The key to this advancement is the use of SmI₂ in combination with a substoichiometric amount of metallic samarium (Sm⁰), which is thought to prevent catalyst deactivation by reducing Sm(III) back to the catalytically active Sm(II) state. nih.govacs.org This robust catalytic system has enabled the synthesis of complex, sp³-rich products that were previously inaccessible. nih.govacs.org Computational studies have provided insights into the reactivity trends, indicating that while aryl cyclopropyl ketones benefit from conjugation effects that stabilize the key radical intermediates, alkyl cyclopropyl ketones exhibit higher barriers for the initial reduction and fragmentation steps but undergo facile radical trapping. researchgate.net

Table 2: SmI₂-Catalyzed Formal [3+2] Cycloadditions of Cyclopropyl Ketones

| Cyclopropyl Ketone Type | Coupling Partner | Key Condition | Product Type |

|---|---|---|---|

| Aryl | Alkenes, Alkynes | Catalytic SmI₂ | Decorated cyclopentenes nih.gov |

Ring-Opening Reactions

Metal-Catalyzed Ring-Opening Transformations

Nickel-Mediated Carbon-Carbon Bond Activation and Difunctionalizationchemrxiv.org

The reactivity of cyclopropyl 3-thienyl ketone is significantly influenced by the inherent strain of the three-membered ring, making it a valuable precursor in various synthetic transformations. researchgate.net Nickel-catalyzed reactions, in particular, have emerged as a powerful tool for the activation and difunctionalization of the carbon-carbon bonds within the cyclopropyl group. chemrxiv.orgnih.gov

A notable example of this reactivity is the nickel-mediated cross-coupling of cyclopropyl ketones with organozinc reagents and chlorotrimethylsilane. This process leads to the formation of 1,3-difunctionalized, ring-opened products. chemrxiv.orgnih.gov The mechanism of this transformation is believed to involve the cooperation between a redox-active terpyridine (tpy) ligand and the nickel atom. chemrxiv.orgnih.gov A reduced (tpy•–)NiI species is thought to activate the C-C bond through a concerted, asynchronous ring-opening transition state. chemrxiv.orgnih.gov The resulting alkylnickel(II) intermediate can then be trapped by various organozinc reagents, including aryl, alkenyl, and alkylzinc reagents, to yield the corresponding cross-coupled products. nih.gov This method provides access to complex molecules that are otherwise difficult to synthesize, such as β-allylated and β-benzylated enol ethers. nih.gov

The choice of ligand is crucial for the success of these reactions. While various polypyridine ligands can catalyze the reaction, terpyridine has been found to be the most effective. researchgate.net The reaction conditions often require the presence of a substoichiometric amount of zinc, even for redox-neutral reactions with organozinc reagents, to achieve optimal outcomes. researchgate.net

This nickel-catalyzed C-C bond activation and difunctionalization strategy has proven to be a valuable tool in organic synthesis. nih.gov For instance, it has been successfully applied to the synthesis of a key intermediate of (±)-taiwaniaquinol B and the total synthesis of prostaglandin (B15479496) D1. nih.gov

Table 1: Nickel-Mediated Cross-Coupling of Phenyl Cyclopropyl Ketone

| Entry | Catalyst | Ligand | Organozinc Reagent | Product | Yield (%) |

| 1 | Ni(cod)2 | Terpyridine | (p-tolyl)ZnI | 3a | 80 |

Data sourced from supporting information referenced in the primary article. researchgate.net

Triple Catalysis Systems for Tandem Transformationsrsc.org

The reactivity of cyclopropyl ketones, including this compound, can be further expanded through the use of triple catalysis systems. These systems combine multiple catalytic cycles to achieve tandem transformations, leading to the formation of complex molecules in a single step. researchgate.net An example of such a system is the combination of photoredox, copper, and Lewis acid catalysis for the synthesis of 4-[(trifluoromethyl)thio]-2,3-dihydrofuran derivatives from cyclopropyl ketones. researchgate.net

Another example of a triple catalytic system involves the ring-opening cyanation of cyclopropyl ketones to form γ-cyanoketones. rsc.org This transformation is achieved by merging photoredox catalysis, Lewis acid catalysis, and copper catalysis. rsc.org The photoredox catalyst initiates the ring-opening of the cyclopropyl ketone, and the copper catalyst facilitates the cyanation step. The Lewis acid is believed to play a role in activating the substrate. This method provides an efficient route to γ-cyanoketones, which are valuable building blocks in organic synthesis. rsc.org

These examples highlight the power of triple catalysis systems to orchestrate complex tandem transformations of cyclopropyl ketones. By combining the unique reactivity of different catalysts, it is possible to achieve highly selective and efficient syntheses of valuable organic molecules.

Thermal and Acid-Catalyzed Rearrangementsnih.govresearchgate.net

Cyclopropyl ketones, including this compound, are known to undergo a variety of rearrangement reactions under thermal or acidic conditions. These reactions are driven by the release of ring strain in the three-membered cyclopropane ring. chimia.ch The specific products formed depend on the reaction conditions and the substitution pattern of the cyclopropyl ketone.

One of the most well-known rearrangements of cyclopropyl ketones is the Cloke-Wilson rearrangement, which leads to the formation of dihydrofurans. organicreactions.org This reaction can be promoted by heat or by the presence of a Brønsted or Lewis acid. organicreactions.org The mechanism is believed to involve the opening of the cyclopropane ring to form a zwitterionic intermediate, which then cyclizes to form the five-membered dihydrofuran ring. nih.gov

In addition to the Cloke-Wilson rearrangement, cyclopropyl ketones can also undergo other types of rearrangements. For example, under certain conditions, they can rearrange to form cyclopentanones. This transformation is thought to proceed through a 5-endo-trig cyclization, which is generally disfavored by Baldwin's rules. nih.gov However, the presence of certain structural features, such as a strong aryl donor and the Thorpe-Ingold effect, can promote this type of rearrangement. nih.gov

Furthermore, cyclopropyl aryl ketones can undergo uncatalyzed cascade ring-opening/recyclization reactions to generate more complex polycyclic systems, such as indenones and fluorenones. figshare.com These reactions are influenced by factors such as solvent, temperature, and substituent effects. figshare.com

The diverse reactivity of cyclopropyl ketones under thermal and acidic conditions makes them valuable building blocks in organic synthesis, providing access to a wide range of carbocyclic and heterocyclic compounds.

Cloke-Wilson Rearrangement to Dihydrofuransnih.govnih.gov

The Cloke-Wilson rearrangement is a significant thermal or acid-catalyzed transformation that converts cyclopropyl ketones into 2,3-dihydrofurans. organicreactions.orgnih.gov This reaction is driven by the release of the inherent ring strain of the cyclopropane ring, leading to the formation of a more stable five-membered heterocyclic system. organicreactions.org While traditionally requiring harsh thermal conditions, recent advancements have enabled the reaction to proceed under milder conditions using various catalysts. organicreactions.org

The rearrangement can be promoted by Brønsted acids, Lewis acids, Lewis bases, and even organometallic complexes. organicreactions.org Organocatalytic versions of the Cloke-Wilson rearrangement have also been developed. For instance, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to catalyze the ring expansion of cyclopropyl ketones to 2,3-dihydrofurans in high yields and with excellent regioselectivity. researchgate.net The mechanism in this case is proposed to involve a homoconjugate addition process, leading to an SN1-type ring opening. researchgate.netresearchgate.net

The scope of the Cloke-Wilson rearrangement is broad, tolerating a variety of functional groups on the cyclopropyl ketone substrate. organicreactions.org This has made it a valuable tool in the synthesis of densely functionalized heterocyclic scaffolds. organicreactions.org The reaction has been applied to the synthesis of various substituted dihydrofurans and has been utilized in the construction of more complex molecules, including natural products. semanticscholar.org

Table 2: Catalysts for the Cloke-Wilson Rearrangement

| Catalyst Type | Example | Conditions |

| Thermal | Heat | High temperatures (e.g., 180-400 °C) nih.gov |

| Brønsted Acid | TfOH | Mild to moderate temperatures nih.gov |

| Lewis Acid | Sc(OTf)3 | Mild conditions rsc.org |

| Organocatalyst | DABCO | 120 °C in DMSO researchgate.net |

| Transition Metal | Ni(COD)2 | Varies nih.gov |

| Photoredox | Ru(bpy)3Cl2 | Visible light researchgate.net |

Cascade Ring-Opening/Recyclization for Polycyclic Systems (e.g., indenones, fluorenones)researchgate.net

In addition to rearranging into five-membered heterocycles, cyclopropyl aryl ketones, such as this compound, can undergo uncatalyzed cascade reactions involving ring-opening and subsequent recyclization to form polycyclic aromatic systems like indenones and fluorenones. figshare.commedsci.cn These transformations are typically carried out under thermal conditions and are highly dependent on the solvent, temperature, and the electronic nature of the substituents on the aromatic ring. figshare.com

The proposed mechanism for this cascade reaction involves the initial homolytic cleavage of the cyclopropane ring, which is the rate-determining step. This is followed by an intramolecular cyclization onto the adjacent aromatic ring and subsequent aromatization to yield the polycyclic product. The regioselectivity of the cyclization is influenced by the substitution pattern on the aromatic ring.

This methodology provides a direct route to synthetically useful polycyclic frameworks from readily available starting materials. For instance, this strategy has been employed to access 3-hydroxyindanones, which possess two adjacent stereocenters, one of which is an all-carbon quaternary center. figshare.com The ability to control the reaction outcome by tuning the reaction parameters makes this a versatile tool for the synthesis of diverse polycyclic systems. figshare.com

Radical-Mediated Ring-Opening Mechanismsnih.govresearchgate.net

The high ring strain of the cyclopropane ring in this compound makes it susceptible to ring-opening reactions initiated by radical species. nih.gov These reactions typically proceed through a cyclopropylcarbinyl radical intermediate, which can undergo rapid ring opening to form a more stable homoallylic radical. ucl.ac.uk The regioselectivity of the ring-opening is influenced by the substituents on the cyclopropane ring. ucl.ac.uk

Radical-mediated ring-opening can be initiated in several ways. One common method involves the use of a radical initiator, such as AIBN, although in some cases, the reaction can proceed without an external initiator. nih.gov Another approach is through the use of transition metal catalysts, such as manganese(III) acetate (B1210297), which can mediate oxidative radical ring-opening and subsequent cyclization reactions. nih.gov For example, Mn(OAc)3 can be used to promote the reaction of methylenecyclopropanes with 1,3-dicarbonyl compounds to form 4,5-dihydrofuran derivatives. nih.gov

The fate of the resulting radical intermediate depends on the reaction conditions and the presence of other reagents. It can be trapped by a radical acceptor, undergo cyclization, or be involved in other radical-mediated processes. For instance, in the presence of diphenyl diselenide, a phenylselenyl radical can add to the double bond of a methylenecyclopropane, triggering a ring-opening to form a radical intermediate that can then react with copper(II) acetate to form an organocopper intermediate. nih.gov

The study of radical-mediated ring-opening reactions of cyclopropyl ketones has provided valuable insights into the reactivity of these strained systems and has led to the development of new synthetic methodologies. nih.govucl.ac.uk

Cyclopropanation Reactions of Related Carbonyl Precursorsorganic-chemistry.orgnih.gov

The synthesis of this compound and related compounds often involves the cyclopropanation of a suitable carbonyl precursor. nih.gov A variety of methods have been developed for the construction of the cyclopropane ring adjacent to a carbonyl group.

One approach is the α-cyclopropanation of ketone derivatives through an oxidative umpolung strategy. nih.gov This method utilizes hypervalent iodine reagents to promote the formation of an enolonium species, which then reacts with a tethered alkene to form the cyclopropane ring. nih.gov Mechanistic studies suggest the involvement of a non-classical carbocation intermediate in this process. nih.gov

Another common method for synthesizing cyclopropyl ketones is the Johnson-Corey-Chaykovsky reaction, which involves the reaction of an enone with a sulfur ylide. nih.gov Metal-free approaches to cyclopropanation are also known. nih.gov

Furthermore, cyclopropyl ketones can be synthesized through the rearrangement of other cyclic systems. For example, an acid-catalyzed rearrangement of 2-hydroxycyclobutanones in the presence of aryl thiols can produce cyclopropyl ketones in a continuous-flow system using a reusable catalyst like Amberlyst-35. nih.gov

The choice of cyclopropanation method depends on the specific substrate and the desired substitution pattern on the cyclopropane ring. These methods provide access to a wide range of cyclopropyl ketones, which are valuable intermediates in organic synthesis. nih.govorganic-chemistry.org

Table 3: Common Methods for the Synthesis of Cyclopropyl Ketones

| Method | Precursor | Reagents | Key Features |

| Oxidative Umpolung | Ketone with tethered alkene | Hypervalent iodine(III) reagent | Forms α-cyclopropanated ketones nih.gov |

| Johnson-Corey-Chaykovsky | α,β-Unsaturated ketone | Sulfur ylide | Classic method for cyclopropanation nih.gov |

| Simmons-Smith Reaction | Allylic alcohol | CH2I2, Zn-Cu couple | Forms cyclopropylmethanols, precursors to ketones organic-chemistry.org |

| Rearrangement | 2-Hydroxycyclobutanone | Aryl thiol, acid catalyst | Continuous-flow synthesis nih.gov |

| Intramolecular Cross-Electrophile Coupling | 1,3-Diol derivative | Nickel catalyst | Forms substituted alkylcyclopropanes organic-chemistry.org |

Oxidative Umpolung Approaches to Cyclopropanated Ketones

The synthesis of α-cyclopropanated ketones can be achieved through oxidative umpolung, a process that inverts the typical polarity of a functional group. organic-chemistry.orgnih.gov This strategy provides a powerful alternative to traditional alkylation methods. organic-chemistry.org In one such approach, hypervalent iodine reagents are used to mediate the α-alkylative umpolung of carbonyl compounds. nih.gov This method is applicable to a wide variety of ketones, including 1,3-dicarbonyl compounds and standard ketones, by utilizing their lithium enolates. organic-chemistry.orgnih.gov The reaction proceeds by treating a ketone derivative with an iodine(III) reagent, which facilitates the formation of an α-cyclopropanated product. nih.gov

Mechanistic studies involving meticulous analysis, NMR studies, trapping and crossover experiments, and computational analysis suggest an ionic pathway. organic-chemistry.orgnih.gov The reaction is thought to proceed through the formation of non-classical carbocation intermediates. nih.gov This two-electron oxidative umpolung represents a valuable metal-free method for constructing cyclopropane rings. nih.gov The stability of the intermediates involved is a key factor in the success of this transformation. nih.gov

| Reagent System | Substrate Scope | Key Features |

| Hypervalent iodine reagents and dialkylzinc | Broad range of ketones, including 1,3-dicarbonyls | High yields (up to 93%), proceeds via an ionic mechanism |

| Iodine(III) reagents | Ketone derivatives | Metal-free, involves non-classical carbocation intermediates |

Biocatalytic Cyclopropanation (e.g., Hemoprotein Catalysis)

Biocatalysis has emerged as a powerful tool for chemical synthesis, and hemoproteins have been identified as promising catalysts for carbene transfer reactions, including cyclopropanation. nih.gov These enzymatic reactions offer a green and efficient alternative to traditional metal-catalyzed methods. stevens.edu Engineered hemoproteins, such as myoglobin (B1173299) and cytochromes P450, can catalyze the cyclopropanation of alkenes with high stereoselectivity. nih.govacs.org

The mechanism of hemoprotein-catalyzed cyclopropanation involves the formation of a heme-bound diazo complex intermediate, followed by rate-determining carbene formation. nih.gov The resulting iron porphyrin carbene then transfers the carbene to an olefin to form the cyclopropane ring. acs.org Spectroscopic, structural, and computational studies have revealed a complex mechanistic landscape for these reactions, which can include competing pathways that lead to the formation of N-bound carbene adducts of the heme cofactor. nih.gov These non-destructive detours can regenerate the active biocatalyst, allowing the main catalytic cycle to continue. nih.gov

Directed evolution and screening of diverse native and engineered heme proteins have enabled the stereodivergent synthesis of all four stereoisomers of cyclopropanes from unactivated and electron-deficient alkenes. acs.org These biocatalysts function effectively in whole E. coli cells under mild, aqueous conditions, highlighting their potential for sustainable chemical manufacturing. stevens.eduacs.org

| Biocatalyst | Substrate | Key Features |

| Engineered Myoglobin | Diazoketones and olefins | Operates via a complex mechanistic manifold with competing pathways. nih.gov |

| Engineered Globins and Cytochromes P450 | Unactivated and electron-deficient alkenes | Enables stereodivergent synthesis of all four cyclopropane stereoisomers. acs.org |

Reactions Involving the Thiophene (B33073) Ring

The thiophene ring in this compound is an aromatic heterocycle that can undergo a variety of reactions, including electrophilic aromatic substitution and dearomatization.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds, including thiophene. wikipedia.org In this type of reaction, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The thiophene ring is generally more reactive than benzene (B151609) towards electrophilic substitution due to the ability of the sulfur atom to stabilize the intermediate carbocation. The substitution pattern is influenced by the directing effects of the substituents on the ring.

For 3-substituted thiophenes, the preferred position for electrophilic attack is generally the C2 or C5 position, which are the α-positions relative to the sulfur atom. researchgate.net This preference is due to the greater stabilization of the cationic intermediate when the electrophile adds to these positions.

Halogenation and Nitration

Halogenation of ketones can occur at the α-position to the carbonyl group under either acidic or basic conditions. wikipedia.org In the context of this compound, halogenation can also occur on the thiophene ring via electrophilic aromatic substitution. The reaction with halogens such as chlorine, bromine, and iodine, typically in the presence of a Lewis acid catalyst, leads to the substitution of a hydrogen atom on the thiophene ring. masterorganicchemistry.com

Nitration is another important electrophilic aromatic substitution reaction where a nitro group (-NO2) is introduced onto the aromatic ring. masterorganicchemistry.com This is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO2+), the active electrophile. youtube.com The nitro group is a deactivating group and a meta-director for subsequent electrophilic substitutions.

| Reaction | Reagents | Product |

| Halogenation | Cl₂, Br₂, or I₂ with a Lewis acid catalyst | Halogen-substituted thiophene ring |

| Nitration | Nitric acid and sulfuric acid | Nitro-substituted thiophene ring |

Dearomatization Reactions

Thiophene rings, while aromatic, can undergo dearomatization reactions under specific conditions. Due to its relatively high resonance stabilization energy, thiophene is less prone to dearomatization compared to other heteroarenes like furan (B31954) and pyrrole. researchgate.net Consequently, these transformations often require harsh conditions or specific catalytic systems to overcome the high energy barrier. researchgate.net

One approach to thiophene dearomatization involves catalytic asymmetric methods. For instance, organocatalytic enantioselective dearomatization has been achieved through a remote asymmetric 1,10-conjugate addition, stabilized by an indole (B1671886) motif. researchgate.net Another strategy involves the use of a chiral Brønsted base to catalyze the reaction with a brominating reagent, leading to the formation of dearomatized chiral spirane derivatives. rsc.org

Reactions Involving the Ketone Moiety

The ketone functional group in this compound is a site of rich chemical reactivity. It can undergo a variety of transformations, including nucleophilic addition, reduction, and reactions at the α-carbon.

The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The α-hydrogens are acidic and can be removed by a base to form an enolate, which is a powerful nucleophile.

Halogenation at the α-position of ketones is a common transformation that can be carried out under acidic or basic conditions. libretexts.org In an acidic medium, the reaction proceeds through an enol intermediate, and typically results in the substitution of a single α-hydrogen. masterorganicchemistry.com In contrast, under basic conditions, the reaction proceeds via an enolate and can lead to polyhalogenation, as the introduction of a halogen increases the acidity of the remaining α-hydrogens. wikipedia.org A variety of halogenating agents can be employed, including elemental halogens (Cl₂, Br₂, I₂) and N-haloamides. libretexts.org

Oxidation Reactions of the Carbonyl Group

The oxidation of ketones is a fundamental transformation in organic synthesis. A key oxidation reaction for ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester. This reaction typically employs peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), as the oxidant.

In the Baeyer-Villiger oxidation of this compound, an oxygen atom is inserted between the carbonyl carbon and one of the adjacent carbon atoms. The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The group that is more capable of stabilizing a positive charge will preferentially migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. The cyclopropyl group has a migratory aptitude that is generally considered to be between that of a primary and a secondary alkyl group. The 3-thienyl group, being an aromatic group, is expected to have a higher migratory aptitude than the cyclopropyl group.

Therefore, the Baeyer-Villiger oxidation of this compound is predicted to yield primarily cyclopropyl 3-thienoate.

Predicted Reaction Scheme:

This compound + RCO₃H (Peroxy acid) → Cyclopropyl 3-thienoate

Table 2: Predicted Products of Baeyer-Villiger Oxidation

| Oxidant | Predicted Major Product |

| m-CPBA | Cyclopropyl 3-thienoate |

| Peracetic acid | Cyclopropyl 3-thienoate |

Reduction Reactions of the Carbonyl Group

The carbonyl group of this compound can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Both reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup to yield the alcohol. LiAlH₄ is a much stronger reducing agent than NaBH₄ and must be used in anhydrous conditions, whereas NaBH₄ can be used in protic solvents like methanol (B129727) or ethanol.

General Reaction Scheme:

This compound --(1. NaBH₄ or LiAlH₄; 2. H₃O⁺ workup)--> Cyclopropyl(3-thienyl)methanol

The reaction is generally highly efficient and provides a straightforward route to the corresponding secondary alcohol.

Table 3: Common Reducing Agents and Their Products

| Reducing Agent | Solvent | Product |

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | Cyclopropyl(3-thienyl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether/THF | Cyclopropyl(3-thienyl)methanol |

Rearrangement Reactions (e.g., Beckmann Rearrangement)

The Beckmann rearrangement is a reaction that converts an oxime into an amide. To undergo this rearrangement, this compound must first be converted to its corresponding oxime by reaction with hydroxylamine (B1172632) (NH₂OH).

The oxime of this compound can exist as two geometric isomers (E and Z). The Beckmann rearrangement is stereospecific, with the group anti-periplanar to the hydroxyl group on the nitrogen atom migrating. The reaction is typically catalyzed by acid.

In the case of the oxime of this compound, either the cyclopropyl group or the 3-thienyl group can migrate. The migratory aptitude in the Beckmann rearrangement generally follows the order: aryl > alkyl. Therefore, the 3-thienyl group is expected to migrate preferentially, leading to the formation of N-cyclopropylthiophene-3-carboxamide.

Reaction Scheme:

Oxime Formation: this compound + NH₂OH → Cyclopropyl 3-thienyl ketoxime

Beckmann Rearrangement: Cyclopropyl 3-thienyl ketoxime --(Acid catalyst)--> N-Cyclopropylthiophene-3-carboxamide

Condensation Reactions (e.g., Claisen-Schmidt Condensations)

The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks α-hydrogens. This compound has α-hydrogens on the cyclopropyl ring, but these are generally not acidic enough to be removed under typical Claisen-Schmidt conditions due to the strain and hybridization of the cyclopropyl ring.

However, the carbonyl group of this compound can act as the electrophile in a Claisen-Schmidt-type reaction if reacted with another enolizable ketone or aldehyde in the presence of a base. More commonly, cyclopropyl ketones can participate in acid-mediated condensation reactions. For example, 2-aminoaryl cyclopropyl ketones have been shown to condense with aldehydes in the presence of an acid catalyst to form complex heterocyclic systems researchgate.net. While this specific example involves an amino-substituted aryl group, it demonstrates the potential for the carbonyl group of a cyclopropyl ketone to participate in condensation reactions.

A more direct Claisen-Schmidt reaction would involve the deprotonation of a suitable ketone (e.g., acetone) to form an enolate, which would then attack the carbonyl carbon of this compound. This would be followed by dehydration to yield an α,β-unsaturated ketone.

Hypothetical Claisen-Schmidt Reaction with Acetone (B3395972):

This compound + Acetone --(Base catalyst)--> 4-(Cyclopropyl)-4-(3-thienyl)but-3-en-2-one

Multi-Component and Cascade Reaction Sequences

Multi-component reactions (MCRs) and cascade (or domino) reactions involving cyclopropyl ketones are powerful strategies for the rapid synthesis of diverse heterocyclic compounds. In these reaction pathways, the cyclopropyl ring often acts as a reactive handle that can be selectively opened and incorporated into a new ring system. The thiophene ring, in turn, influences the electronic properties of the ketone and can participate in or direct the course of the reaction, often leading to products with potential applications in medicinal chemistry and materials science.

A notable example of a cascade reaction is the synthesis of 1,2-disubstituted benzimidazoles from donor-acceptor cyclopropyl ketones and 1,2-diaminoarenes. This transformation proceeds under metal-free and solventless mechanochemical conditions, highlighting a green chemistry approach to the synthesis of this important heterocyclic motif. The reaction is promoted by 1,1,1,3,3,3-hexafluoroisopropanol and involves a sequence of ring-opening, cyclization, and a retro-Mannich reaction. While the specific use of this compound in this exact mechanochemical reaction has not been detailed in readily available literature, the broad substrate scope of similar reactions suggests its potential applicability.

In a related asymmetric cascade reaction, cyclopropyl ketones react with aryl 1,2-diamines in the presence of a chiral N,N'-dioxide/Sc(III) catalyst. This process also leads to the formation of benzimidazoles with chiral side chains, achieving high yields and enantioselectivities. The reaction proceeds through a ring-opening/cyclization/retro-Mannich cascade. Research in this area has demonstrated the utility of various aryl and heteroaryl cyclopropyl ketones.

For instance, the reaction of 2-(cyclopropanecarbonyl)thiophene with different substituted o-phenylenediamines illustrates the scope of this transformation. The reaction conditions, yields, and enantiomeric excess of the resulting benzimidazole (B57391) derivatives are summarized in the table below.

| Entry | Cyclopropyl Ketone | Diaminoarene | Product | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | Cyclopropyl 2-thienyl ketone | o-Phenylenediamine | 2-(1-(1H-benzo[d]imidazol-2-yl)propyl)thiophene | 94 | 92 |

| 2 | Cyclopropyl 2-thienyl ketone | 4-Methyl-1,2-phenylenediamine | 2-(1-(5-methyl-1H-benzo[d]imidazol-2-yl)propyl)thiophene | 95 | 93 |

| 3 | Cyclopropyl 2-thienyl ketone | 4-Chloro-1,2-phenylenediamine | 2-(1-(5-chloro-1H-benzo[d]imidazol-2-yl)propyl)thiophene | 96 | 91 |

| 4 | Cyclopropyl 2-thienyl ketone | 4-Bromo-1,2-phenylenediamine | 2-(1-(5-bromo-1H-benzo[d]imidazol-2-yl)propyl)thiophene | 97 | 90 |

The proposed mechanism for this cascade reaction, catalyzed by a chiral scandium complex, begins with the activation of the cyclopropyl ketone by the Lewis acidic metal center. This is followed by the nucleophilic attack of one of the amino groups of the o-phenylenediamine (B120857) onto the activated carbonyl carbon, leading to the formation of a hemiaminal intermediate. Subsequent ring-opening of the cyclopropyl group is facilitated by the strain of the three-membered ring and the electronic push from the nitrogen atom. This generates an enamine intermediate which then undergoes intramolecular cyclization as the second amino group attacks the newly formed iminium ion. The final step is a retro-Mannich reaction that expels a molecule of acetone (when a specific type of donor-acceptor cyclopropane is used) and results in the formation of the aromatic benzimidazole ring system with a chiral side chain derived from the initial cyclopropyl ketone.

These examples underscore the synthetic potential of this compound and its analogs in complex, one-pot transformations that efficiently generate valuable heterocyclic structures. The ability to control the stereochemical outcome of these reactions further enhances their utility in the synthesis of enantiomerically enriched compounds.

Spectroscopic and Computational Elucidation of Cyclopropyl 3 Thienyl Ketone Structure and Reactivity

Advanced Spectroscopic Characterization Techniques

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful experimental technique for determining the precise arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off a single crystal, scientists can generate a three-dimensional electron density map, from which the positions of atoms, bond lengths, and bond angles can be accurately determined.

While a specific crystallographic study for cyclopropyl (B3062369) 3-thienyl ketone has not been reported in the surveyed literature, data from closely related structures, such as other (het)aryl cyclopropyl ketones, provide valuable insights. For instance, the X-ray analysis of (1RS,2RS)-2-(2-Hydroxyphenyl)cyclopropylmethanone revealed a trans-arrangement of the donor and acceptor substituents on the cyclopropane (B1198618) ring. A key finding in such structures is the notable elongation of the C1–C2 bond within the cyclopropyl ring (e.g., 1.536 Å) compared to unsubstituted cyclopropane (1.510 Å) nih.gov. This bond lengthening is attributed to polarization effects from the attached functional groups, a feature that would also be expected in the solid-state structure of cyclopropyl 3-thienyl ketone. Such studies confirm the conformation of molecules in the solid state, which can be influenced by intermolecular forces like hydrogen bonding and crystal packing effects acs.orgmdpi.com.

Computational Chemistry and Theoretical Studies

Computational chemistry offers a suite of powerful tools to complement experimental data, providing deep insights into molecular structure, stability, and reactivity at the atomic level. For this compound, theoretical studies are invaluable for exploring aspects that are difficult to measure directly.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their energies and properties. It provides a robust framework for investigating reaction mechanisms, conformational preferences, and electronic characteristics.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and the calculation of activation energies for transition states. For cyclopropyl ketones, a common reaction is the ring-opening process, driven by the release of the inherent strain in the three-membered ring.

Interactive Table: Representative DFT-Calculated Activation Energies for Cyclopropyl Ketone Reactions

| Reaction Step | Catalyst | System | Activation Energy (kcal/mol) |

| Nucleophilic Ring Opening | DABCO | Substituted Cyclopropyl Ketone | 29.0 nih.govacs.org |

| Intramolecular Cyclization | DABCO | Zwitterionic Intermediate | 27.8 acs.org |

| Overall Barrier | DABCO | Substituted Cyclopropyl Ketone | 33.5 acs.org |

| Ring-Opening Hydroarylation | Brønsted Acid | Cyclopropyl Phenyl Ketone | 18.2 researchgate.net |

The reactivity of this compound is heavily influenced by its three-dimensional shape, or conformation. Rotation around the single bond connecting the cyclopropyl ring and the carbonyl carbon gives rise to different conformers. The two most significant planar conformers are the s-cis (where the cyclopropyl ring and the thiophene (B33073) ring are on the same side of the C-C bond) and the s-trans (where they are on opposite sides).

Theoretical studies on the closely analogous cyclopropyl methyl ketone have consistently shown that the s-cis conformer represents the global energy minimum, making it the most stable arrangement. nih.govuwlax.edu A local energy minimum is also found near the s-trans conformation. The preference for the s-cis orientation is often attributed to favorable conjugative overlap between the π-system of the carbonyl group and the Walsh orbitals of the cyclopropane ring. The energy difference between these conformers and the barrier to rotation can be precisely calculated using DFT methods. uwlax.edu For cyclopropyl methyl ketone, the most stable conformation is found at a torsion angle of 180° (s-cis), while the least stable is near 50° uwlax.edu.

Interactive Table: Calculated Relative Energies of Cyclopropyl Methyl Ketone Conformers (Analogous System)

| Torsion Angle (Degrees) | Conformation | Relative Energy (kcal/mol) |

| 0 | s-trans | ~1.5 - 2.0 |

| ~90 | Perpendicular | ~3.0 - 4.0 |

| 180 | s-cis | 0.0 (Global Minimum) |

Note: Data is illustrative, based on findings for cyclopropyl methyl ketone. nih.govuwlax.edu

DFT provides critical information about the electronic landscape of a molecule, which governs its reactivity. Key descriptors include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

HOMO and LUMO: The energy and distribution of these frontier orbitals indicate a molecule's ability to donate or accept electrons. For this compound, the HOMO is expected to have significant contributions from the electron-rich thiophene ring, while the LUMO would be centered on the electron-withdrawing carbonyl group and conjugated system. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical reactivity and stability. rroij.com

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, such as the oxygen atom of the carbonyl group. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. DFT calculations can generate these maps to predict sites of interaction with other reagents. nih.gov

These computational analyses help predict how this compound will behave in chemical reactions, identifying the most likely sites for nucleophilic or electrophilic attack. nih.gov

Bond Dissociation Enthalpy (BDE) is the energy required to break a specific bond homolytically, forming two radical species. It is a fundamental measure of bond strength and is crucial for understanding thermal stability and reactivity in radical-mediated processes.

Quantum chemical methods, including high-level DFT (such as B3LYP) and composite methods (like CBS-QB3 and G3MP2B3), can accurately calculate BDEs. nih.govacs.orgresearchgate.net For ketones, the C-H bonds on the carbon atom adjacent (alpha) to the carbonyl group are of particular interest. The resulting radical is stabilized by resonance with the carbonyl group, which significantly lowers the BDE of the α-C-H bond compared to a standard alkane C-H bond. nih.govacs.org Studies on various ketones have shown that C-H BDEs at the α-position decrease as substitution on that carbon increases (primary > secondary > tertiary). nih.govacs.org For this compound, the C-H bond on the cyclopropyl ring attached to the carbonyl is an α-C-H bond and is expected to have a relatively low BDE, making it a potential site for hydrogen abstraction.

Interactive Table: Representative Calculated C-H Bond Dissociation Enthalpies (BDEs) for Ketones

| Compound | Bond Location | BDE (kcal/mol) | Method |

| 2-Butanone | α-CH₂ (secondary) | 94.6 | CBS-QB3/G3MP2B3 (avg) nih.gov |

| 3-Pentanone | α-CH₂ (secondary) | 95.1 | CBS-QB3/G3MP2B3 (avg) nih.gov |

| 3-Methyl-2-butanone | α-CH (tertiary) | 92.1 | CBS-QB3/G3MP2B3 (avg) nih.gov |

| Acetone (B3395972) | α-CH₃ (primary) | 98.9 | CBS-QB3/G3MP2B3 (avg) nih.gov |

Note: These values are for analogous linear and branched ketones and illustrate the effect of structure on BDE.

Advanced Applications of Cyclopropyl 3 Thienyl Ketone in Chemical Synthesis

Utilization as a Building Block for Complex Organic Molecules

The inherent reactivity of the cyclopropyl (B3062369) ketone moiety makes it an exceptionally useful building block for constructing complex organic molecules. mdpi.comnih.govrsc.org The combination of the strained cyclopropyl ring and the electron-withdrawing ketone group creates a "donor-acceptor" (D-A) cyclopropane (B1198618) system. nih.gov This arrangement allows the cyclopropane ring to undergo facile cleavage under various conditions, acting as a synthetic equivalent of a 1,3-dipole. nih.gov This reactivity provides access to a range of polyfunctional intermediates that are otherwise difficult to synthesize.

A notable application involves samarium(II) iodide (SmI₂)-catalyzed intermolecular coupling reactions. acs.org In these transformations, cyclopropyl ketones bearing aryl groups, including 3-thienyl, can couple with alkenes or alkynes. This method offers an efficient pathway to construct five-membered ring systems, which are common motifs in complex natural products and bioactive molecules. acs.org The reaction proceeds via a radical relay mechanism, highlighting the compound's utility in modern radical catalysis. acs.org

The thiophene (B33073) core is a well-established scaffold in medicinal chemistry, appearing in a wide array of therapeutics. mdpi.com Specifically, 3-substituted thiophene derivatives are of growing importance in pharmaceutical research. mdpi.com Cyclopropyl 3-thienyl ketone serves as a valuable precursor for intermediates in this domain. The ability to functionalize the molecule through ring-opening reactions or transformations of the ketone group allows for the introduction of diverse substituents and the construction of more elaborate molecular frameworks.

Chiral γ-amino ketones, which can be synthesized from cyclopropyl ketones, are versatile building blocks for nitrogen-containing heterocycles like pyrrolidines, which are prevalent in pharmaceuticals. nih.gov Furthermore, chiral amino alcohols derived from the reduction of related thienyl ketones are key intermediates for antidepressant drugs. illinois.edu The chemical properties of this compound make it a strategic starting material for accessing such pharmaceutically relevant structures.

While specific, large-scale applications of this compound in materials science are not extensively documented, its constituent parts suggest significant potential. Thiophene derivatives are widely used in the development of organic electronic materials, including chemosensors, photovoltaic materials, dyes, and fluorophores, due to their favorable electronic properties. mdpi.com Concurrently, cyclopropane-containing monomers can be used to synthesize specialty polymers with unique physical and chemical characteristics. nbinno.com The combination of these two moieties in this compound makes it a candidate for creating novel conjugated materials and functional polymers where the electronic properties of the thienyl group are modified by the aliphatic, strained cyclopropyl ring. Further research in this area could lead to the development of advanced materials with tailored optical or electronic properties. acs.org

Synthetic Pathways to Diverse Heterocyclic Compounds

This compound is a potent tool for the synthesis of diverse heterocyclic compounds. Its structure as a donor-acceptor cyclopropane allows it to serve as a three-carbon building block in annulation reactions. nih.gov Upon ring-opening, it can generate intermediates that readily cyclize with various partners to form new ring systems.

One of the most direct pathways involves the aforementioned SmI₂-catalyzed formal [3+2] cycloadditions with alkenes and alkynes. acs.orgnih.govacs.org This methodology provides a powerful route to functionalized cyclopentanes and cyclopentenes, which can be further elaborated into more complex heterocyclic structures. The reaction capitalizes on the ring strain of the cyclopropyl group to drive the formation of the new five-membered ring. The table below summarizes the key aspects of this transformation.

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Key Feature |

|---|---|---|---|---|

| Aryl Cyclopropyl Ketone (e.g., 3-Thienyl) | Alkene or Alkyne | SmI₂ (catalytic) | Five-membered carbocycle | Efficient construction of complex, sp³-rich architectures. nih.govacs.org |

| Aryl Cyclopropyl Ketone (e.g., 3-Thienyl) | Enyne | SmI₂ / Sm⁰ | Bicyclic product | Accesses previously unexplored molecular scaffolds. nih.gov |

Furthermore, the reactivity of related α,β-unsaturated ketones, which can be formed from cyclopropyl ketones, allows for cyclocondensation reactions with dinucleophiles to yield a wide variety of fused heterocyclic systems, including pyrazolines, quinazolines, and benzodiazepines. researchgate.net

Role in Total Synthesis Strategies of Bioactive Molecules

The total synthesis of complex natural products is a significant driver of innovation in organic chemistry. nih.govimperial.ac.uk Cyclopropyl-containing building blocks are highly valued in this field due to their unique conformational properties and their ability to undergo stereocontrolled ring-opening reactions to install functionality with high precision. researchgate.netnih.gov The strained ring can act as a linchpin in a synthetic sequence, enabling the construction of intricate carbocyclic or heterocyclic cores that are central to the structure of many bioactive molecules.

While this compound represents a potent building block for these endeavors, a specific application of this exact compound in a completed total synthesis of a named natural product is not prominently featured in the reviewed scientific literature. However, the synthetic methodologies developed for aryl cyclopropyl ketones are broadly applicable and demonstrate their potential for future use in the assembly of complex targets such as terpenes and alkaloids. researchgate.netnih.gov

Development of Chiral Intermediates in Asymmetric Synthesis

The creation of enantiomerically pure compounds is a cornerstone of modern pharmaceutical synthesis. Asymmetric catalysis provides the most efficient means to achieve this, and cyclopropyl ketones have emerged as excellent substrates for a variety of enantioselective transformations. nih.gov A particularly powerful method is the asymmetric ring-opening of cyclopropyl ketones using a chiral catalyst, which simultaneously breaks the ring and creates a new stereocenter.

Research has demonstrated that a chiral N,N'-dioxide–scandium(III) complex is highly effective in catalyzing the ring-opening of aromatic and vinyl-substituted cyclopropyl ketones with a broad range of nucleophiles, including thiols, alcohols, carboxylic acids, and β-naphthols. nih.govrsc.org This catalytic system affords the corresponding chiral sulfides, ethers, esters, and β-naphthol derivatives in high yields and with excellent enantioselectivity. Given the broad substrate scope, this methodology is applicable to heterocyclic variants such as this compound, providing a reliable pathway to valuable chiral intermediates. The table below presents representative results from this catalytic system.

| Cyclopropyl Ketone Substrate | Nucleophile | Catalyst System | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| (E)-1-cyclopropyl-3-phenylprop-2-en-1-one | Thiophenol | Chiral N,N'-Dioxide-Sc(OTf)₃ | 99% | 94% |

| (E)-1-cyclopropyl-3-phenylprop-2-en-1-one | 4-Methoxybenzyl alcohol | Chiral N,N'-Dioxide-Sc(OTf)₃ | 96% | 92% |

| 1-cyclopropyl-2-phenylethan-1-one | Benzoic Acid | Chiral N,N'-Dioxide-Sc(OTf)₃ | 85% | 90% |

| (E)-1-cyclopropyl-3-(naphthalen-2-yl)prop-2-en-1-one | 2-Naphthol | Chiral N,N'-Dioxide-Sc(OTf)₃ | 99% | 94% |

Data derived from studies on various aromatic cyclopropyl ketones, illustrating the general efficacy of the catalytic system. nih.govrsc.org

This approach provides a robust and versatile platform for generating a library of enantioenriched building blocks from this compound, suitable for further elaboration in drug discovery and development programs.

Exploration of Biological Activities and Medicinal Chemistry Implications

Antimicrobial Effects and Mechanisms

The thiophene (B33073) nucleus is a core component in numerous compounds exhibiting a broad spectrum of antimicrobial activities. mdpi.com Likewise, the incorporation of a cyclopropyl (B3062369) ring into bioactive molecules is a known strategy to enhance efficacy. mdpi.com Derivatives containing these individual moieties have shown promise against various microbial pathogens.

Research Findings on Related Compounds:

Thienyl Derivatives: A variety of molecules incorporating the thienyl group have demonstrated significant antibacterial and antifungal properties. For instance, certain thiophenyl-pyrimidine derivatives have shown potent bactericidal activity against Gram-positive bacteria, including resistant strains like MRSA and VREs. nih.gov The proposed mechanism for these compounds involves the inhibition of FtsZ polymerization and GTPase activity, which are crucial for bacterial cell division. nih.gov Other studies on novel thiophene derivatives have identified compounds active against drug-resistant Gram-negative bacteria, with a proposed mechanism involving interaction with outer membrane proteins. frontiersin.org

Cyclopropane (B1198618) Derivatives: The cyclopropyl group is present in various antibacterial and antifungal agents. mdpi.com Recent research on amide derivatives containing cyclopropane revealed compounds with moderate to excellent activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. mdpi.com The rigid nature of the cyclopropyl ring can enhance binding to microbial targets and improve metabolic stability, thus potentiating the antimicrobial effect.

Based on these precedents, cyclopropyl 3-thienyl ketone is a candidate for antimicrobial activity. The electrophilic nature of the ketone's carbonyl carbon, combined with the electronic properties of the thiophene ring, could allow for interaction with biological nucleophiles in microbial enzymes or proteins. Potential mechanisms of action could include the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with cell division processes, similar to those observed in other thienyl- and cyclopropyl-containing antimicrobials. nih.govfrontiersin.org

| Compound Class | Microorganism | Observed Activity | Potential Mechanism of Action |

|---|---|---|---|

| Thiophenyl-pyrimidine derivatives | Gram-positive bacteria (MRSA, VRE) | Potent bactericidal effect nih.gov | Inhibition of FtsZ polymerization and GTPase activity nih.gov |

| Amide derivatives with cyclopropane | S. aureus, E. coli, C. albicans | Moderate to excellent activity mdpi.com | Inhibition of CYP51 (antifungal target) mdpi.com |

| Novel thiophene derivatives | Gram-negative bacteria (A. baumannii) | Activity against resistant strains frontiersin.org | Interaction with outer membrane proteins frontiersin.org |

| 5-(2-Thienyl)-1,2,4-triazoles | Gram-positive bacteria | High activity nih.gov | Not specified nih.gov |

Anticancer Activity and Structure-Activity Relationships

The thiophene scaffold is a recurring motif in the design of anticancer agents, valued for its ability to participate in various biological interactions. researchgate.net When combined with a cyclopropyl group—a moiety known to enhance potency and improve pharmacokinetic profiles—the resulting this compound structure presents a promising framework for the development of novel cytotoxic agents. nih.govresearchgate.net

Evidence from Analogous Structures:

Studies on various thiophene-containing molecules have demonstrated significant cytotoxic effects across multiple cancer cell lines. For example, certain thieno[2,3-d]pyrimidine (B153573) derivatives have shown potent anticancer activity against human breast cancer cells (MCF-7). alliedacademies.org Similarly, research on thienyl chalcone (B49325) derivatives identified compounds with significant cytotoxic effects against both MCF-7 and MDA-MB-231 breast cancer cell lines. These findings underscore the potential of the thienyl group as a pharmacophore in oncology.

Structure-Activity Relationships (SAR):

While direct SAR studies on this compound are unavailable, inferences can be drawn from related compound series.

Substitution on the Thiophene Ring: In many heterocyclic series, the position and nature of substituents dramatically influence biological activity. For 2-thienyl pyridine (B92270) derivatives, the presence of electron-withdrawing groups like chlorine on an adjacent ring was found to be important for cytotoxic effects. tsijournals.com This suggests that modifications to the thiophene ring of this compound could modulate its anticancer potential.

Role of the Ketone Linker: The α,β-unsaturated carbonyl system in chalcones is crucial for their bioactivity, often acting as a Michael acceptor. While the ketone in this compound is not unsaturated in the same manner, its reactivity and orientation are key. The linker provides a specific geometry between the cyclopropyl and thienyl rings, which will influence how the molecule fits into a biological target.

Impact of the Cyclopropyl Group: The cyclopropyl ring serves to increase metabolic stability and conformational rigidity. researchgate.netiris-biotech.de This rigidity can lead to a more favorable entropic contribution upon binding to a target protein, potentially enhancing potency. nih.goviris-biotech.de Its replacement of other alkyl or aryl groups can fine-tune lipophilicity and other drug-like properties. iris-biotech.de SAR studies on other anticancer agents have shown that replacing flexible alkyl chains with a cyclopropyl group can lock the molecule in a bioactive conformation, leading to improved activity.

| Compound Class | Cancer Cell Line | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Thienyl chalcone derivative 5 | MDA-MB-231 | 5.27 µM | |

| Thienyl chalcone derivative 8 | MCF-7 | 7.24 µM | |

| Thieno[2,3-d]pyrimidine derivative 14 | MCF-7 | 22.12 µM alliedacademies.org | alliedacademies.org |

| Thieno[2,3-d]pyrimidine derivative 13 | MCF-7 | 22.52 µM alliedacademies.org | alliedacademies.org |

Potential as Enzyme or Receptor Modulators

The distinct structural features of this compound suggest its potential as a modulator of various enzymes or receptors. The combination of a planar aromatic system (thiophene) and a rigid, three-dimensional aliphatic ring (cyclopropane) can be ideal for specific interactions within protein binding pockets.

The cyclopropyl group is particularly valuable in this context. Its conformational rigidity can restrict the molecule to a specific orientation, which can enhance binding affinity and selectivity for a biological target. nih.goviris-biotech.de This principle has been successfully applied in the design of potent enzyme inhibitors. For example, broad-spectrum inhibitors of coronavirus 3C-like proteases have incorporated cyclopropane rings to enhance potency by interacting with specific subsites in the enzyme's active site. nih.gov

Furthermore, the thiophene ring is a known bioisostere of the phenyl ring and is present in many approved drugs that act as enzyme or receptor modulators. Thiophene-containing compounds have been investigated as inhibitors of targets such as choline (B1196258) kinase. mdpi.com The sulfur atom in the thiophene ring can engage in hydrogen bonding or other non-covalent interactions, contributing to target binding.

Therefore, this compound can be viewed as a foundational scaffold. Through chemical modification, functional groups can be added to either the thiophene or cyclopropyl ring to target specific enzymes or receptors. For instance, the addition of hydrogen-bonding groups or hydrophobic moieties could direct the molecule to the active sites of kinases, proteases, or other enzymes implicated in disease.

Future Perspectives in Pharmaceutical Development

This compound represents a valuable starting point for future drug discovery and development efforts. The compound merges a biologically relevant heterocyclic system with a functionality-enhancing cyclopropyl group, presenting a scaffold with significant potential. mdpi.comnih.gov

Key future directions include: